Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride
Description
Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride is a heterobimetallic complex comprising lithium, zinc, the sterically hindered 2,2,6,6-tetramethylpiperidin-1-ide (TMP⁻) ligand, and chloride counterions. This compound is often formulated as a solution in tetrahydrofuran (THF)/toluene, with additional magnesium chloride (MgCl₂) stabilizing the structure . Its primary role is as a regioselective base in organic synthesis, enabling deprotonation of aromatic substrates, pyridines, and azines . The TMP ligand provides steric bulk, directing reactivity toward less hindered positions, while the mixed-metal composition (Li, Zn, Mg) enhances kinetic stability and solubility in nonpolar solvents .
Properties
CAS No. |
207788-38-3 |
|---|---|
Molecular Formula |
C18H36ClLiN2Zn |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride |
InChI |
InChI=1S/2C9H18N.ClH.Li.Zn/c2*1-8(2)6-5-7-9(3,4)10-8;;;/h2*5-7H2,1-4H3;1H;;/q2*-1;;+1;+2/p-1 |
InChI Key |
HADJOMKWMXNFKI-UHFFFAOYSA-M |
SMILES |
[Li+].CC1(CCCC([N-]1)(C)C)C.CC1(CCCC([N-]1)(C)C)C.[Cl-].[Zn+2] |
Canonical SMILES |
[Li+].CC1(CCCC([N-]1)(C)C)C.CC1(CCCC([N-]1)(C)C)C.[Cl-].[Zn+2] |
Pictograms |
Flammable; Corrosive |
Origin of Product |
United States |
Preparation Methods
The preparation of lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride involves the reaction of zinc with 2,2,6,6-tetramethylpiperidine hydride or iodide, followed by the addition of lithium chloride. The synthetic route typically includes the following steps :
Reaction Setup: In an inert atmosphere (e.g., argon), zinc is reacted with 2,2,6,6-tetramethylpiperidine hydride or iodide to form the piperidine zinc salt.
Addition of Lithium Chloride: The piperidine zinc salt is then reacted with lithium chloride to form the desired compound.
Solvent and Temperature Control: The reaction is usually carried out in tetrahydrofuran (THF) at controlled temperatures to ensure optimal yield and purity.
Chemical Reactions Analysis
Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride undergoes various types of chemical reactions, including:
Negishi Coupling: This reaction involves the coupling of organozinc reagents with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Michael Additions: The compound can participate in Michael addition reactions, where it adds to α,β-unsaturated carbonyl compounds to form new carbon-carbon bonds.
Electrophilic Amination: It is used in electrophilic amination reactions to introduce amine groups into organic molecules.
Common reagents and conditions used in these reactions include palladium catalysts for Negishi coupling, base catalysts for Michael additions, and electrophilic amine sources for amination reactions. The major products formed from these reactions are typically complex organic molecules with new carbon-carbon or carbon-nitrogen bonds.
Scientific Research Applications
Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, such as polymers and nanomaterials.
Biological Research: It is employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride involves the formation of organozinc intermediates that can undergo various nucleophilic addition reactions. The molecular targets and pathways involved include:
Nucleophilic Addition: The organozinc intermediates act as nucleophiles, attacking electrophilic centers in organic molecules to form new bonds.
Catalytic Cycles: In reactions like Negishi coupling, the compound participates in catalytic cycles involving palladium catalysts to facilitate carbon-carbon bond formation.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
The table below compares key structural and functional attributes of lithium zinc TMP chloride with analogous metal amides and complexes:
Reactivity and Selectivity
- Lithium Zinc TMP Chloride Complex :
Combines the moderate basicity of zinc with the stabilizing effects of Li⁺ and Mg²⁺. Enables zincation of pyridines at the 4-position with >90% regioselectivity . The chloride ions suppress side reactions (e.g., elimination) by stabilizing intermediates . - LiTMP :
A stronger base (pKa ~37 in THF) capable of deprotonating unactivated alkanes. However, its high reactivity limits functional group tolerance . - TMPMgCl·LiCl :
Selectively metalates chlorothiophenes at the 5-position, enabling synthesis of regioregular polythiophenes . Magnesium’s lower electronegativity reduces substrate decomposition compared to LiTMP . - LDA: Lacks steric bulk for regiocontrol in aromatic systems but excels in enolate formation due to rapid kinetics .
Stability and Handling Considerations
- Lithium Zinc TMP Chloride :
Typically supplied as a 0.35 M solution in THF/toluene (density: 0.991 g/mL at 25°C). Moisture-sensitive; requires inert atmosphere handling . - LiTMP :
Pyrophoric in pure form; often used as a pre-formed solution in hexane/THF. Reacts violently with water . - TMPMgCl·LiCl : Less pyrophoric than LiTMP but still moisture-sensitive. Stable at room temperature for weeks when stored under argon .
Biological Activity
Lithium; zinc; 2,2,6,6-tetramethylpiperidin-1-ide; chloride (commonly referred to as lithium chlorozinc(1+) 2,2,6,6-tetramethylpiperidin-1-ide chloride) is an organozinc compound that exhibits notable biological activity due to its reducing properties and ability to participate in various chemical transformations. This article explores the compound's biological activity through various studies and applications.
The compound has a molecular formula of and is characterized by a complex structure that includes lithium, zinc, and a tetramethylpiperidine moiety. Its synthesis involves the reaction of zinc with 2,2,6,6-tetramethylpiperidine hydride or iodide followed by the addition of lithium chloride .
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H18Cl2LiNZn |
| CAS Number | 1145881-09-9 |
| Solubility | High in organic solvents |
| Density | 0.991 g/mL at 25 °C |
The biological activity of this compound primarily arises from its strong reducing properties. It acts as an electron donor in various organic reactions, facilitating nucleophilic substitutions and reductions. This mechanism allows it to modify biomolecules and synthesize complex organic molecules relevant in pharmaceuticals and agrochemicals .
Applications in Biological Research
Lithium; zinc; 2,2,6,6-tetramethylpiperidin-1-ide; chloride has been utilized in several research applications:
- Organic Synthesis: It is employed in the synthesis of pharmaceuticals and agrochemicals due to its ability to form organozinc compounds that can react with electrophiles.
- Biomolecular Modifications: The compound is used for modifying biomolecules for research purposes, enhancing the understanding of biochemical pathways.
- Therapeutic Development: It plays a role in developing new drugs and therapeutic agents by enabling the synthesis of bioactive compounds .
Case Studies
Several studies have highlighted the effectiveness of lithium; zinc; 2,2,6,6-tetramethylpiperidin-1-ide; chloride in specific applications:
- Selective Functionalization of Heterocycles: A study demonstrated its utility in selectively functionalizing complex heterocycles via nucleophilic substitution reactions. The compound was effective at low temperatures (-60 °C), showcasing its reactivity under controlled conditions .
- Regioselective Zincation: In another application, the compound facilitated regioselective zincation of pyridines and related azines. This process allowed for the synthesis of polyfunctional aryl and heteroaryl zinc reagents essential for further chemical transformations .
- Biological Activity Assessment: Research assessing its biological effects indicated potential applications in drug design targeting mitochondrial functions. The compound's interactions with cellular components suggest it may influence cell signaling pathways relevant to therapeutic strategies for diseases such as cancer .
Comparative Analysis
When compared to similar organozinc compounds, lithium; zinc; 2,2,6,6-tetramethylpiperidin-1-ide; chloride exhibits unique properties that enhance its applicability:
Table 2: Comparison with Similar Compounds
| Compound | Solubility | Reducing Strength | Applications |
|---|---|---|---|
| Lithium; Zinc; 2,2,6,6-Tetramethylpiperidin-1-ide; Chloride | High | Strong | Organic synthesis, drug development |
| 2,2,6,6-Tetramethylpiperidinylmagnesium Chloride | Moderate | Moderate | Limited applications |
| 2,2,6,6-Tetramethylpiperidinylzinc Chloride | High | Strong | Similar applications |
Q & A
Basic Question: What is the role of TMPMgCl·LiCl in synthesizing regioregular chlorobithiophenes, and how is its efficacy validated experimentally?
Answer:
TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidin-1-yl magnesium chloride lithium chloride) acts as a bulky magnesium amide base for selective deprotonation at the 5-position of 2-chloro-3-substituted thiophenes . This generates a reactive metallic species that undergoes cross-coupling with bromothiophenes to yield regioregular head-to-tail chlorobithiophenes. Experimental validation includes:
- NMR spectroscopy to confirm regioselectivity and monitor reaction progress.
- Gel permeation chromatography (GPC) to determine molecular weight distribution in subsequent polycondensation steps.
- X-ray crystallography to resolve structural ambiguities in intermediates .
Advanced Question: How can researchers optimize the stoichiometry of TMPMgCl·LiCl to balance regioregularity and molecular weight in polythiophene copolymers?
Answer:
Optimization involves systematic variation of TMPMgCl·LiCl-to-monomer ratios (e.g., 1:1 to 1:2.5) under controlled conditions (dry THF, –40°C). Key steps include:
- Kinetic studies using in-situ IR spectroscopy to track deprotonation efficiency.
- Statistical design of experiments (DoE) to correlate stoichiometry with copolymer properties (e.g., regioregularity via ¹H NMR, Mn via GPC).
- Thermogravimetric analysis (TGA) to assess thermal stability, which is critical for electronic applications .
Contradictions in molecular weight vs. regioselectivity trade-offs are resolved by adjusting reaction times and solvent polarity .
Basic Question: What spectroscopic techniques are essential for characterizing 2,2,6,6-tetramethylpiperidin-1-ide (TMP)-derived complexes?
Answer:
- ¹H/¹³C NMR : Identifies ligand coordination shifts and monitors reaction progress (e.g., TMPMgCl·LiCl deprotonation in thiophenes) .
- EPR spectroscopy : Detects radical intermediates in reactions involving TMP-trapped species (e.g., TEMPO adducts) .
- X-ray diffraction : Resolves steric effects of TMP ligands in metal complexes (e.g., Zn-TMP coordination geometry) .
Advanced Question: How do solvent polarity and temperature influence the reactivity of TMP-zinc complexes in C–H functionalization?
Answer:
- Solvent screening : Polar aprotic solvents (THF, DME) enhance ion-pair separation, improving reactivity of TMP-ZnCl₂·LiCl in C–H activation. Non-polar solvents (toluene) favor aggregation, reducing efficiency .
- Low-temperature kinetics : Reactions at –78°C minimize side reactions (e.g., dimerization), as shown in radical trapping studies with TEMPO .
- Controlled warming experiments coupled with Arrhenius analysis quantify activation barriers, guiding protocol design .
Basic Question: What safety protocols are critical when handling TMPMgCl·LiCl or related lithium/zinc complexes?
Answer:
- Inert atmosphere : Schlenk-line or glovebox techniques prevent moisture/oxygen degradation .
- Quenching protocols : Use anhydrous alcohols (e.g., ethanol) to neutralize reactive species before disposal.
- Hazard mitigation : Monitor for exotherms during large-scale reactions and avoid incompatible reagents (e.g., strong acids) .
Advanced Question: How can researchers reconcile contradictory data on TMPMgCl·LiCl vs. LDA (lithium diisopropylamide) reactivity in deprotonative coupling?
Answer:
- Comparative mechanistic studies : Use DFT calculations to model transition states, revealing steric vs. electronic effects. TMPMgCl·LiCl’s bulky ligands favor selective deprotonation, while LDA’s smaller size enables broader substrate scope but lower selectivity .
- Isotopic labeling : Deuterated substrates clarify kinetic isotope effects (KIEs), distinguishing rate-determining steps.
- Cross-validation : Replicate conflicting experiments under identical conditions (solvent purity, temperature gradients) to isolate variables .
Basic Question: What synthetic pathways utilize TMP ligands to stabilize zinc intermediates for cross-coupling reactions?
Answer:
- Transmetalation : TMP-ZnCl₂·LiCl reacts with aryl halides (e.g., bromothiophene) to form organozinc intermediates, enabling Negishi couplings .
- In-situ generation : Combine TMPLi with ZnCl₂ in THF to prepare air-sensitive TMP-Zn complexes.
- Applications : Synthesis of conjugated polymers (e.g., polythiophenes) for optoelectronic materials .
Advanced Question: What strategies improve the photostability of TMP-derived stabilizers in polymeric materials?
Answer:
- Co-stabilizer systems : Blend TMP-based additives (e.g., 2,2,6,6-tetramethylpiperidin-4-ol derivatives) with UV absorbers (e.g., benzotriazoles) for synergistic effects .
- Accelerated aging tests : Expose polymers to UV light (λ = 340 nm) and track degradation via FTIR or DSC.
- Structure-activity relationships (SAR) : Modify TMP substituents (e.g., methyl vs. chloro groups) to enhance radical scavenging efficiency .
Basic Question: How is the purity of TMPMgCl·LiCl complexes validated before use in sensitive reactions?
Answer:
- Titration methods : Karl Fischer titration ensures <10 ppm moisture.
- ICP-OES : Confirms absence of heavy metal contaminants (e.g., Fe, Ni).
- HPLC-MS : Detects organic impurities (e.g., residual amines) .
Advanced Question: What computational tools aid in predicting the reactivity of TMP-metal complexes in novel substrates?
Answer:
- Molecular docking : Models ligand-substrate interactions (e.g., TMP-ZnCl₂ with thiophene rings) .
- DFT calculations : Predict regioselectivity in deprotonation (e.g., C5 vs. C4 positions in thiophenes) .
- Machine learning : Train models on historical reaction data to optimize conditions (solvent, temperature) for untested substrates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
